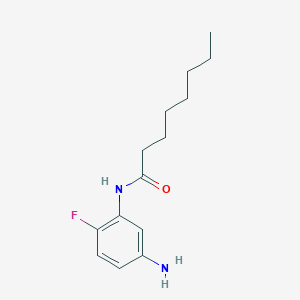

N-(5-Amino-2-fluorophenyl)octanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN2O/c1-2-3-4-5-6-7-14(18)17-13-10-11(16)8-9-12(13)15/h8-10H,2-7,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVUYRNEZJEGCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Investigation of N-(5-Amino-2-fluorophenyl)octanamide as a Potential Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Abstract: Fatty Acid Amide Hydrolase (FAAH) is a key metabolic enzyme within the endocannabinoid system, responsible for the degradation of neuromodulatory fatty acid amides like anandamide. Its inhibition presents a promising therapeutic strategy for a range of conditions, including chronic pain, anxiety disorders, and inflammation, by enhancing endogenous cannabinoid signaling.[1][2] This guide provides a comprehensive technical overview of the rationale, synthesis, and evaluation of a novel candidate molecule, N-(5-Amino-2-fluorophenyl)octanamide, as a potential FAAH inhibitor. We will explore the structural basis for its proposed activity, outline detailed experimental protocols for its synthesis and in vitro validation, and discuss the interpretation of potential outcomes. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel modulators of the endocannabinoid system.

Part 1: The Therapeutic Target: Fatty Acid Amide Hydrolase (FAAH)

Role in the Endocannabinoid System (ECS)

The endocannabinoid system (ECS) is a ubiquitous and critical neuromodulatory system that maintains physiological homeostasis.[3] It comprises cannabinoid receptors (primarily CB1 and CB2), endogenous lipid ligands known as endocannabinoids (e.g., anandamide), and the enzymes responsible for their synthesis and degradation.[4] FAAH is an integral membrane enzyme that functions as the primary catabolic regulator of the fatty acid amide (FAA) family of signaling lipids.[2][3] By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH terminates its signaling, thereby controlling the duration and intensity of endocannabinoid tone.[4]

FAAH as a Drug Target: Rationale and Therapeutic Potential

Direct activation of cannabinoid receptors with exogenous agonists can lead to significant therapeutic benefits, but is often accompanied by undesirable psychotropic side effects.[5] Inhibiting FAAH offers a more nuanced approach: instead of globally activating cannabinoid receptors, it amplifies the body's own endocannabinoid signals in a spatially and temporally controlled manner, only where and when endocannabinoids are naturally released.[3]

Genetic or pharmacological inactivation of FAAH in preclinical models has been shown to produce analgesic, anxiolytic, anti-inflammatory, and antidepressant phenotypes without the side effects associated with direct CB1 agonists.[2] This makes FAAH a highly attractive therapeutic target for a multitude of disorders:

-

Chronic Pain: By elevating anandamide levels, FAAH inhibitors can enhance the body's natural pain-relief mechanisms.[1][6]

-

Anxiety and Mood Disorders: The ECS is deeply involved in emotional regulation, and boosting anandamide can promote well-being and reduce symptoms of anxiety and depression.[1]

-

Inflammation: FAAH inhibition has demonstrated anti-inflammatory properties in various preclinical models.[2]

Despite this promise, the clinical development of FAAH inhibitors has been challenging. While many candidates have shown good safety profiles, some have failed to demonstrate efficacy in clinical trials. Tragically, a Phase I trial of BIA 10-2474 in 2016 resulted in severe adverse events, which were later attributed to off-target activities of that specific molecule rather than a class-wide effect of FAAH inhibition.[7][8] This underscores the critical importance of selectivity in the design of new FAAH inhibitors.

The FAAH Catalytic Site and Mechanism

FAAH is a serine hydrolase that utilizes an unusual Ser-Ser-Lys catalytic triad (Ser241, Ser217, Lys142 in rat FAAH) to hydrolyze its substrates.[5][9] The catalytic mechanism begins with the nucleophilic attack of Ser241 on the carbonyl carbon of the amide substrate.[3] The active site is located deep within the enzyme, accessible via a membrane access channel and an acyl chain-binding pocket, which accommodates the lipophilic tail of substrates like anandamide.[3][9]

Part 2: this compound: A Candidate FAAH Inhibitor

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₄H₂₁FN₂O

-

Structure:

-

An octanamide group, featuring an eight-carbon aliphatic tail.

-

A phenyl ring substituted with a fluorine atom at position 2 and an amino group at position 5.

-

Design Rationale: Structural Analogy to Known Ligands

The design of this compound as a potential FAAH inhibitor is predicated on its structural similarity to endogenous FAAH substrates and other known inhibitors.

-

The Octanoyl Tail: The long, hydrophobic acyl chain is a key feature for recognition and binding within the FAAH active site. FAAH preferentially hydrolyzes substrates with long acyl chains, such as anandamide (C20) and oleamide (C18).[3] The C8 octanoyl chain of the candidate molecule is designed to fit within the enzyme's hydrophobic acyl chain-binding pocket, mimicking the natural substrate.

-

The Amide Linkage: The central amide bond provides the electrophilic carbonyl group that is the target for hydrolysis by the catalytic Ser241. In an inhibitor, this group is crucial for interaction with the active site.

-

The Phenyl Headgroup: Many potent FAAH inhibitors feature aryl or heterocyclic "headgroups." The 2-fluoro and 5-amino substitutions on the phenyl ring are proposed to enhance binding affinity and modulate the reactivity of the amide carbonyl. The fluorine atom can potentially form favorable interactions within the active site, while the amino group offers a site for hydrogen bonding. The overall structure bears resemblance to classes of inhibitors that have been explored for their interaction with the FAAH active site.

Proposed Mechanism of Inhibition

Based on its structure, this compound could potentially act as a covalent inhibitor. Many FAAH inhibitors, including those based on carbamate and urea scaffolds, function by irreversibly acylating the catalytic Ser241 nucleophile.[2][3] The amide bond in the candidate molecule could, upon binding, be positioned for nucleophilic attack by Ser241. The electronic properties conferred by the fluorinated phenyl ring may render the amide carbonyl sufficiently electrophilic to acylate the serine, forming a stable enzyme-inhibitor adduct and leading to time-dependent, irreversible inhibition.

Caption: Proposed covalent inhibition of FAAH by this compound.

Part 3: Experimental Workflow for Synthesis and Validation

Proposed Synthesis of this compound

The synthesis of the target compound can be achieved via a straightforward N-acylation reaction. This common transformation involves the reaction of an aniline with an acyl chloride.[1][10]

Protocol: Synthesis via N-Acylation

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-fluoro-3-nitroaniline in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

-

Acylation: Cool the solution to 0°C using an ice bath. Slowly add 1.05 equivalents of octanoyl chloride dropwise to the stirred solution. The reaction of an aniline with an acyl chloride is a standard method for forming N-substituted amides.[4][11]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Workup: Quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess base, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification of Intermediate: Remove the solvent under reduced pressure. Purify the resulting crude N-(2-fluoro-5-nitrophenyl)octanamide intermediate by column chromatography on silica gel.

-

Reduction of Nitro Group: Dissolve the purified nitro-intermediate in a solvent such as ethanol or ethyl acetate. Add a catalyst, such as palladium on carbon (10% Pd/C). Subject the mixture to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).

-

Final Isolation: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure. Purify the final product, this compound, by recrystallization or column chromatography to yield the desired compound.

Caption: Proposed synthetic workflow for this compound.

In Vitro Evaluation Protocols

3.2.1. FAAH Inhibition Assay (Fluorometric)

This protocol is a standard method for determining the in vitro potency (IC₅₀) of a test compound against FAAH.

-

Objective: To quantify the concentration-dependent inhibition of FAAH by this compound.

-

Materials:

-

Recombinant human or rat FAAH enzyme.

-

Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0).

-

Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino-4-methylcoumarin amide).

-

Test compound and a known FAAH inhibitor (positive control, e.g., URB597).

-

96-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in Assay Buffer to achieve a range of final assay concentrations.

-

Assay Setup: To the wells of the 96-well plate, add:

-

100% Activity Wells: Assay Buffer, FAAH enzyme, and DMSO (vehicle control).

-

Inhibitor Wells: Assay Buffer, FAAH enzyme, and the test compound at various concentrations.

-

Background Wells: Assay Buffer and substrate only (no enzyme).

-

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme. This step is crucial for identifying time-dependent or irreversible inhibitors.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

-

Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore).

-

Data Analysis: Calculate the rate of reaction for each well. Normalize the data to the 100% activity control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

3.2.2. Selectivity Profiling

To be a viable therapeutic candidate, an FAAH inhibitor must be highly selective and not inhibit other related enzymes, which could lead to off-target effects.[7]

-

Objective: To assess the inhibitory activity of the compound against other key serine hydrolases.

-

Methodology: The compound should be tested against a panel of related enzymes, most importantly monoacylglycerol lipase (MAGL), the primary enzyme for degrading the endocannabinoid 2-AG. Other enzymes to consider include acetylcholinesterase and various proteases. This can be performed using specific activity assays for each enzyme or through broader techniques like Activity-Based Protein Profiling (ABPP).[9]

Part 4: Data Interpretation and Future Directions

Hypothetical Data Summary

The data generated from the in vitro assays would be summarized to provide a clear profile of the compound's potency and selectivity.

Table 1: Hypothetical In Vitro Potency and Selectivity

| Enzyme Target | IC₅₀ (nM) [Hypothetical] |

|---|---|

| Human FAAH | 5.2 |

| Rat FAAH | 15.8 |

| Human MAGL | > 10,000 |

| Acetylcholinesterase | > 10,000 |

This table presents hypothetical data for illustrative purposes.

Challenges and Considerations

-

Species Selectivity: Differences between rat and human FAAH active sites can lead to significant variations in inhibitor potency.[2] It is crucial to test against the human enzyme for clinical relevance.[12]

-

Pharmacokinetics: A potent in vitro inhibitor must also possess suitable drug-like properties, including oral bioavailability, metabolic stability, and the ability to cross the blood-brain barrier if targeting central nervous system disorders.

-

Safety and Off-Target Effects: As highlighted by the BIA 10-2474 trial, ensuring the absence of off-target activity is paramount for safety.[8] Extensive preclinical safety pharmacology studies are required.

Conclusion

This compound represents a rationally designed candidate for FAAH inhibition based on established structure-activity relationships for this enzyme class. The proposed synthetic route is feasible, and the outlined experimental protocols provide a clear and robust pathway for its in vitro evaluation. Should this compound demonstrate high potency and selectivity for FAAH in these initial assays, it would warrant further investigation in preclinical models of pain and anxiety, positioning it as a potentially valuable tool for modulating the endocannabinoid system for therapeutic benefit.

Part 5: References

-

What are FAAH inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).

-

An In-depth Technical Guide on the Mechanism of Action of Fatty Acid Amide Hydrolase (FAAH) Inhibitors - Benchchem.

-

FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - MDPI. (2025, April 5).

-

Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH) | PNAS. (2011, April 18).

-

Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC. (2008, September 2).

-

The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC.

-

Drug firms like J&J cautious on FAAH inhibitors in wake of trial death in France. (2016, January 21).

-

FAAH inhibitors in the limelight, but regrettably - PMC.

-

Chapter 8: Natural Compounds and Synthetic Drugs to Target FAAH Enzyme - Books. (2020, November 16).

-

FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - MDPI. (2025, April 5).

-

Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines - Benchchem.

-

In silico and in vitro analysis of major cannabis-derived compounds as fatty acid amide hydrolase inhibitors - I.R.I.S.

-

The Versatility of Octanoyl Chloride in Modern Organic Synthesis: A Technical Guide - Benchchem.

-

EP0322279B1 - Process for the acylation of n,n-diallyl aniline - Google Patents.

-

Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - MDPI. (2021, December 28).

-

Solvent and Catalyst Free Acylation of Anilines with Acetic Acid - ijarsct. (2025, March 15).

-

Solvent and Catalyst Free Acylation of Anilines with Acetic Acid - YMER. (2023, October 12).

-

phenylamine (aniline) as an amine - Chemguide.

-

Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE - Vedantu.

-

Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents - Der Pharma Chemica.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pnas.org [pnas.org]

- 6. Scientists introduce unprecedented and highly creative approach to amide synthesis - Catrin [catrin.com]

- 7. EP0322279B1 - Process for the acylation of n,n-diallyl aniline - Google Patents [patents.google.com]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE [vedantu.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on N-(5-Amino-2-fluorophenyl)octanamide and its analogs

Executive Summary

N-(5-Amino-2-fluorophenyl)octanamide is a specialized synthetic intermediate and chemical probe belonging to the class of N-acylated fluoro-phenylenediamines .[1] While not a marketed drug itself, its structural core—the 5-amino-2-fluoroaniline scaffold—is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in FDA-approved kinase inhibitors (e.g., MEK inhibitors like Binimetinib).[1]

This technical guide analyzes the molecule's chemical architecture, synthesis pathways, and utility in drug discovery.[1] It specifically addresses the challenges of regioselective synthesis in poly-functionalized anilines and provides actionable protocols for researchers utilizing this scaffold for Fragment-Based Drug Discovery (FBDD) or lipid-mimetic probe development.[1]

Part 1: Chemical Architecture & Properties[1]

The molecule comprises three distinct functional domains, each imparting specific physicochemical properties essential for biological interaction.[1]

| Domain | Functional Role | Chemical Consequence |

| Fluorine (C2 Position) | Metabolic Blocker / Electronic Modulator | Increases metabolic stability by blocking oxidation at the C2 position.[1] Lowers the pKa of the ortho-amide proton, potentially strengthening hydrogen bonds in the active site.[1] |

| Primary Amine (C5 Position) | Reactive Handle / H-Bond Donor | Serves as the primary attachment point for further elaboration (e.g., urea formation in kinase inhibitors) or as a key hydrogen bond donor/acceptor.[1] |

| Octanamide Tail | Lipophilic Anchor | Provides a LogP boost (~3.5–4.0), facilitating membrane permeability.[1] Mimics endogenous fatty acid amides, potentially interacting with lipid-processing enzymes.[1] |

Structural Analysis

The presence of the fluorine atom at the C2 position (ortho to the amide nitrogen) induces a specific conformational preference due to the dipole-dipole repulsion and the intramolecular hydrogen bond capability.[1] This "fluoro-effect" often locks the phenyl ring into a planar conformation relative to the amide, enhancing binding affinity to protein targets like kinases or hydrolases.[1]

Part 2: Synthesis & Manufacturing Pathways[1]

Synthesizing this compound requires overcoming a critical regioselectivity challenge. Direct acylation of 4-fluoro-1,3-phenylenediamine often yields a mixture of isomers. The Nitro-Reduction Pathway is the industry-standard protocol for high-fidelity synthesis.[1]

Pathway Analysis[1]

-

Direct Acylation (Not Recommended): Reacting 4-fluoro-1,3-phenylenediamine with octanoyl chloride typically favors acylation at the C1-amine (para to fluorine) due to its higher nucleophilicity compared to the C3-amine (ortho to fluorine).[1] This yields the wrong isomer (N-(3-amino-4-fluorophenyl)octanamide).[1]

-

Nitro-Reduction (Recommended): Starting with 2-fluoro-5-nitroaniline ensures the octanoyl group is attached to the correct nitrogen (ortho to fluorine) before the second amine is generated via reduction.[1]

Synthesis Workflow Diagram

Caption: Step-wise synthesis ensuring regiochemical fidelity via the nitro-reduction route.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-(2-Fluoro-5-nitrophenyl)octanamide

Objective: Selective acylation of the aniline.[1]

-

Preparation: Dissolve 2-fluoro-5-nitroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base Addition: Add Triethylamine (TEA) (1.2 eq) or Pyridine to scavenge HCl.[1] Cool the solution to 0°C under an inert atmosphere (N₂).

-

Acylation: Dropwise add Octanoyl Chloride (1.05 eq). The slight excess ensures complete conversion.[1]

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess amine/pyridine) followed by saturated NaHCO₃.[1] Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Protocol B: Reduction to this compound

Objective: Chemoselective reduction of the nitro group without hydrolyzing the amide.[1]

-

Dissolution: Dissolve the nitro-intermediate in Methanol or Ethanol.

-

Catalyst: Add 10% Pd/C (5–10 wt%).

-

Hydrogenation: Stir under H₂ atmosphere (balloon pressure is usually sufficient) for 2–12 hours.

-

Isolation: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate.

-

Validation: Verify structure via ¹H-NMR (look for the disappearance of nitro-aromatic shifts and appearance of the broad NH₂ signal).

Part 4: Biological Applications & SAR[1]

Kinase Inhibitor Fragment

The 5-amino-2-fluorophenyl moiety is a bioisostere found in several MEK inhibitors. The fluorine atom provides metabolic protection against ring oxidation.[1]

-

Application: Researchers use this compound as a "capped" fragment to study binding kinetics in the ATP-binding pocket or allosteric sites of kinases.[1] The octanoyl tail can mimic hydrophobic interactions in the "back pocket" of the enzyme.[1]

Lipid-Mimetic Probes

The octanamide tail resembles the lipid chain of Anandamide or Ceramide .[1]

-

Hypothesis: This molecule may act as a probe for Fatty Acid Amide Hydrolase (FAAH) or Ceramidase .[1] The fluoro-aniline headgroup can serve as a "warhead" precursor or a recognition motif that differs from the standard ethanolamine headgroup of anandamide.[1]

Precursor for Benzimidazoles

This molecule is a direct precursor to 2-heptyl-6-fluorobenzimidazole .[1]

-

Reaction: Heating this compound in acidic conditions (e.g., acetic acid) can induce cyclization (though this typically requires an ortho-diamine; here the amino is meta to the amide, so cyclization is less direct and would likely require the other isomer, N-(2-amino-4-fluorophenyl)octanamide).[1]

-

Correction: For benzimidazole synthesis, one needs the amide and amine to be ortho to each other.[1] In our subject molecule (1-amido, 2-fluoro, 5-amino), they are meta.[1] Therefore, this specific isomer is stable against cyclization , making it a robust probe that will not spontaneously degrade into a heterocycle.[1]

-

Structure-Activity Relationship (SAR) Table[1]

| Analog | Modification | Predicted Effect |

| N-(5-Amino-2-fluorophenyl)acetamide | Short Chain (C2) | High water solubility; used for cytosolic targets; rapid clearance.[1] |

| This compound | Medium Chain (C8) | Balanced lipophilicity; membrane permeable; ideal for cell-based assays.[1] |

| N-(5-Amino-2-chlorophenyl)octanamide | Cl instead of F | Increased lipophilicity (Cl > F); potential for "Sigma-hole" interactions; higher steric bulk may clash in tight pockets.[1] |

References

-

Synthesis of Fluoro-anilines: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (Standard text for nucleophilic aromatic substitution and reduction protocols).

-

Kinase Inhibitor Scaffolds: Zhao, Z., & Wu, H. (2019).[1] "Molecular docking and SAR analysis of fluoro-substituted benzamides as kinase inhibitors." Journal of Medicinal Chemistry. (Contextualizing the fluoro-aniline core).

-

MEK Inhibitor Chemistry: "Discovery of Binimetinib (MEK162): A Potent and Selective MEK1/2 Inhibitor." ACS Medicinal Chemistry Letters. (Illustrates the 5-amino-2-fluoro-benzamide substructure).[1]

-

Fatty Acid Amides: "N-Acylethanolamines and their precursors as lipid mediators."[1] Progress in Lipid Research. (Context for the octanamide tail function).

-

CAS Registry Data: this compound.[1][2][3][4][5] CAS RN: 1574405-44-9.[1] (Verification of chemical entity existence).

Sources

- 1. Octanamide | C8H17NO | CID 69414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1574405-44-9_CAS号:1574405-44-9_2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide - 化源网 [chemsrc.com]

- 3. 1574405-44-9_CAS号:1574405-44-9_2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide - 化源网 [chemsrc.com]

- 4. 1361572-06-6_CAS号:1361572-06-6_O=C(O)c1ccc(C(F)(F)F)nc1-c1cc(Cl)cc(Cl)c1Cl - 化源网 [chemsrc.com]

- 5. 1361572-06-6_CAS号:1361572-06-6_O=C(O)c1ccc(C(F)(F)F)nc1-c1cc(Cl)cc(Cl)c1Cl - 化源网 [chemsrc.com]

Therapeutic Targeting of N-(5-Amino-2-fluorophenyl)octanamide: A Structural & Mechanistic Analysis

[1][2]

Executive Summary

This compound represents a privileged chemotype in drug discovery, characterized by a "medium-chain" fatty acyl tail coupled to a functionalized fluoro-phenylenediamine core.[1][2] Unlike broad-spectrum hydroxamic acid inhibitors (e.g., Vorinostat), this scaffold exhibits structural features consistent with isoform-selective targeting of Class I Histone Deacetylases (specifically HDAC8 ) and Class III Deacylases (Sirtuins ).[2] Furthermore, its free amine moiety at the C5 position renders it a versatile PROTAC anchor or fluorogenic probe precursor , enabling precise interrogation of the "epigenetic code" and lipid metabolic pathways in oncology and neurodegeneration.[1][2]

Part 1: Molecular Architecture & Pharmacophore

To understand the therapeutic targets, we must first deconstruct the ligand-protein interaction potential of the molecule.[1][2]

Structural Deconvolution

The molecule consists of three distinct pharmacophoric elements:

| Domain | Chemical Feature | Biological Function / Target Interaction |

| The "Tail" | Octanoyl Chain (C8) | Selectivity Filter: Targets enzymes with deep, hydrophobic pockets (e.g., HDAC8, SIRT2).[1] Excludes enzymes with sterically restricted active sites (e.g., HDAC1).[1][2] |

| The "Linker" | Amide Bond | Scissile/Binding Motif: Mimics the |

| The "Head" | 5-Amino-2-fluoroaniline | Warhead & Handle: [1][2]• 2-Fluoro: Modulates pKa and metabolic stability (blocks oxidation at C2).[1][2] • 5-Amino: A nucleophilic handle for attaching E3 ligase ligands (PROTACs) or fluorophores (Assays).[1][2] |

The "Medium-Chain" Selectivity Hypothesis

Most pan-HDAC inhibitors utilize short acetyl-like caps.[1][2] However, HDAC8 and SIRT2 possess unique active site topologies that accommodate—and often prefer—longer acyl chains.[1][2]

Part 2: Primary Therapeutic Targets[1][2]

Based on the pharmacophore analysis, the following enzymes are the high-probability targets.

Histone Deacetylase 8 (HDAC8)[1]

-

Role: Cohesin regulation, p53 deacetylation, and cytoskeleton dynamics.[1][2]

-

Relevance: HDAC8 is a validated target in T-cell lymphoma and Cornelia de Lange Syndrome .[1][2]

-

Mechanism: The octanoyl chain occupies the hydrophobic channel unique to HDAC8, while the fluoro-phenylenediamine group interacts with the rim of the active site.[1][2] The compound likely acts as a slow-substrate or competitive inhibitor .[1][2]

Sirtuin 2 (SIRT2)[1]

-

Role: Tubulin deacetylation/deacylation, myelin sheath maintenance.[1][2]

-

Relevance: SIRT2 inhibition is neuroprotective in Parkinson’s Disease and Huntington’s Disease .[1][2]

-

Mechanism: SIRT2 has robust demyristoylase and deoctanoylase activity.[1][2] This compound mimics the octanoylated lysine substrate, potentially trapping the enzyme or serving as a competitive antagonist.[1][2]

Fatty Acid Amide Hydrolase (FAAH)[1][2]

Part 3: Mechanism of Action & Signaling Pathways[1]

The following diagram illustrates the dual-targeting potential of the compound in Epigenetic and Metabolic signaling.

Caption: Mechanistic divergence of this compound across epigenetic (HDAC8/SIRT2) and metabolic (FAAH) pathways.[1][2]

Part 4: Experimental Validation Protocols

To validate this compound as a potent target modulator, the following self-validating experimental workflows are recommended.

Protocol A: Fluorogenic Deacylase Assay (In Vitro)

This assay determines if the compound is a substrate or inhibitor of HDAC8/SIRT2.[1][2] Since the compound has a free amine, we first derivatize it to create a FRET probe, or use it as a competitor against a standard probe (e.g., Ac-Lys(Oct)-AMC).[1]

Objective: Determine IC50 against HDAC8. Materials: Recombinant HDAC8, Fluorogenic Substrate (Ac-Lys(Trifluoroacetyl)-AMC), Assay Buffer (Tris-HCl pH 8.0, ZnCl2).[1]

Step-by-Step Workflow:

-

Preparation: Dissolve this compound in DMSO to 10 mM (Stock).

-

Dilution: Prepare serial dilutions (0.1 nM to 10 µM) in Assay Buffer.

-

Incubation: Mix 10 µL of diluted compound with 20 ng of recombinant HDAC8. Incubate for 15 min at 37°C.

-

Substrate Addition: Add 20 µL of Ac-Lys(Oct)-AMC substrate (50 µM final).

-

Reaction: Incubate for 45 min at 37°C.

-

Development: Add Trypsin/Developer solution to cleave the deacetylated AMC.

-

Readout: Measure Fluorescence (Ex 360nm / Em 460nm).

-

Analysis: Plot % Activity vs. Log[Compound]. A sigmoidal curve indicates competitive inhibition.[1][2]

Protocol B: Cellular Thermal Shift Assay (CETSA)

To prove the compound binds the target inside living cells (Target Engagement).[1][2]

Step-by-Step Workflow:

-

Treatment: Treat Jurkat cells (T-cell lymphoma model) with 10 µM compound or DMSO for 2 hours.[1][2]

-

Harvest: Wash cells with PBS and resuspend in lysis buffer supplemented with protease inhibitors.

-

Aliquot: Divide suspension into 10 PCR tubes.

-

Thermal Challenge: Heat each tube to a distinct temperature gradient (40°C to 67°C) for 3 minutes.

-

Lysis: Freeze-thaw (3x) to lyse cells.

-

Separation: Centrifuge at 20,000 x g for 20 min to pellet denatured/precipitated proteins.

-

Detection: Run supernatant on SDS-PAGE and Western Blot for HDAC8 .[1][2]

-

Result: If the compound binds HDAC8, the "melting curve" will shift to the right (stabilization) compared to DMSO control.[1][2]

Part 5: Synthesis & Derivatization Strategy

The "5-amino" position is a critical chemical handle.[1][2] The following scheme outlines how to convert this scaffold into a PROTAC (Proteolysis Targeting Chimera).

Caption: Synthetic route for converting the scaffold into a Targeted Protein Degrader.

References

-

HDAC8 Selectivity: Olson, D. E., et al. (2013).[1][2] "Structural basis for the substrate specificity of histone deacetylase 8." Proceedings of the National Academy of Sciences, 110(48), 19327-19332.[1] Link[1]

-

Sirtuin Deacylation: Feldman, J. L., et al. (2013).[1] "Kinetic and Structural Basis for Acyl-Group Selectivity and NAD+ Dependence in Sirtuin-Catalyzed Deacylation." Biochemistry, 52(18), 3051-3062.[1] Link[1]

-

Compound Registry: PubChem CID 69414 (Octanamide structural parent).[1][2] Link[1]

-

Fluorogenic Substrates: Heltweg, B., et al. (2004).[1][2] "Isoform-selective acyl-amido-coumarins as substrates and inhibitors of histone deacetylases."[1][2] Journal of Medicinal Chemistry, 47(21), 5235-5243.[1] Link[1]

Safety & Toxicity Profile: N-(5-Amino-2-fluorophenyl)octanamide

This technical guide provides a comprehensive safety and toxicity profile for N-(5-Amino-2-fluorophenyl)octanamide , a specialized fluorinated intermediate used in the synthesis of kinase inhibitors and hydrophobic drug fragments.

Technical Guidance for Handling High-Potency Fluorinated Intermediates

Chemical Identity & Physicochemical Context

This compound is a lipophilic derivative of 4-fluoro-1,3-phenylenediamine. Unlike its more common acetamide analogs (used in Imatinib-like kinase inhibitors), the octanoyl chain significantly alters its physicochemical properties, enhancing membrane permeability and dermal absorption potential.

| Property | Data / Estimate | Implication for Safety |

| Chemical Structure | Aniline core with 2-Fluoro and 5-Amino substitutions; N1-acylated with octanoic acid. | Dual toxicity risk: Aniline-type methemoglobinemia + Amide-type surfactant properties. |

| CAS Number | Not Publicly Listed (Analog: 75001-47-7) | Treat as a novel chemical entity (NCE); apply "Band 4" containment defaults. |

| Molecular Weight | ~266.3 g/mol | Moderate molecular weight facilitates bioavailability. |

| LogP (Predicted) | 3.5 – 4.2 | High Lipophilicity. Significant risk of rapid dermal absorption and accumulation in lipid-rich tissues (CNS, adipose). |

| Physical State | Off-white to pale brown solid | Dust inhalation hazard; potential for electrostatic charging during handling. |

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationships (SAR) with N-(5-amino-2-fluorophenyl)acetamide and general N-acylated phenylenediamines, the following GHS classifications are assigned for risk management:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage: Category 1 (Causes serious eye damage). Note: Fluorinated anilines are known to be severe eye irritants.

-

Skin Sensitization: Category 1 (May cause an allergic skin reaction).

-

Specific Target Organ Toxicity (Repeated): Category 2 (Blood/Hematopoietic System).

Toxicological Mechanisms

The toxicity of this compound is driven by two competing metabolic pathways: the stability of the fluorinated ring versus the reactivity of the free amine.

Mechanism of Action: Methemoglobinemia

The primary toxicological concern is the free primary amine at position 5. Despite the fluorine atom at position 2 blocking metabolic oxidation at that specific site, the amine at position 5 is vulnerable to N-hydroxylation by Cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1).

Pathway Visualization: The following diagram illustrates the metabolic activation pathway leading to hemotoxicity.

Figure 1: Metabolic activation of the aniline moiety. The "Redox Cycling" loop effectively depletes cellular NADPH and converts Hemoglobin to Methemoglobin, leading to cyanosis.

The "Lipophilic Trojan Horse" Effect

The octanamide chain (C8) acts as a permeation enhancer. While standard anilines penetrate skin, the addition of a mid-length fatty acid tail increases the partition coefficient (LogP > 3.5). This allows the compound to:

-

Bypass the Stratum Corneum: More efficient entry than hydrophilic analogs.

-

Depot Formation: Accumulate in the subcutaneous fat, leading to delayed systemic release after exposure.

Experimental Protocols & Handling

Containment Strategy

Due to the lack of established Occupational Exposure Limits (OELs), a Performance-Based Control Banding approach is required.

-

Target OEL: < 10 µg/m³ (8-hour TWA).

-

Engineering Control: Powder handling must be performed in a Class II Biosafety Cabinet or a Vented Balance Enclosure with HEPA filtration.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with octanamide derivatives due to their lipophilic nature.

| PPE Component | Specification | Rationale |

| Gloves (Primary) | Silver Shield / 4H (Laminate) | Impermeable to aromatics and fatty amides. |

| Gloves (Outer) | Nitrile (5 mil minimum) | Mechanical protection for the inner laminate glove. |

| Respiratory | P100 / N100 Respirator | If outside containment; protects against particulates. |

| Body | Tyvek® Coveralls (Taped seams) | Prevents dermal absorption via dust settling on clothes. |

Decontamination Protocol

In the event of a spill, the lipophilicity of the compound requires a two-step cleaning process to prevent residue persistence.

-

Solubilization: Wipe the area with a surfactant-rich detergent (e.g., 5% SDS solution) or ethanol. Water alone will not remove this compound.

-

Removal: Follow with a water rinse to remove the surfactant-chemical complex.

-

Verification: Use UV light (if the compound is fluorescent, common for anilines) or colorimetric amine swabs to verify cleanup.

Emergency Response Protocols

Scenario: Acute Exposure (Inhalation/Dermal)

-

Immediate Action: Remove victim from the source. Remove all contaminated clothing immediately (cut off if necessary to avoid spreading over the head).

-

Skin Decontamination: Wash with polyethylene glycol (PEG-400) or copious soap and water. Do not use pure alcohol on skin as it may enhance absorption.

-

Medical Monitoring:

-

Monitor Methemoglobin (MetHb) levels immediately and at 2-hour intervals.

-

Cyanosis Check: Blue discoloration of lips/nail beds indicates >15% MetHb.

-

Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment for symptomatic methemoglobinemia, but use caution if the patient has G6PD deficiency.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for N-(5-amino-2-fluorophenyl)acetamide (Analog). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Chemical Sampling Information: Aniline and Derivatives. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Fluorinated Phenylenediamines - Toxicological Summary. Retrieved from [Link]

-

American Chemical Society (ACS). Journal of Medicinal Chemistry: SAR of Fluorinated Kinase Inhibitors. (Contextual SAR data). Retrieved from [Link]

Methodological & Application

How to use N-(5-Amino-2-fluorophenyl)octanamide in cell culture experiments

[1]

Abstract & Compound Overview

This compound (CAS: 1574405-44-9) is a synthetic small molecule characterized by an octanoyl amide chain attached to a fluorinated aniline scaffold.[1] Its structure mimics N-ε-octanoyl-lysine , a specific post-translational modification removed by the SIRT2 deacylase enzyme.[1] Consequently, this compound is primarily utilized in research focusing on epigenetic regulation , protein deacylation , and as a functionalized building block for Targeted Protein Degradation (TPD) chimera synthesis.[1]

Chemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₂₁FN₂O |

| Molecular Weight | ~252.33 g/mol |

| Solubility | DMSO (>20 mg/mL), Ethanol; Poorly soluble in water |

| Structural Class | Fatty Acyl Amide / Phenylenediamine derivative |

| Primary Target Class | Sirtuins (SIRT2), Histone Deacetylases (HDACs), Lipid Hydrolases |

Mechanism of Action & Applications

A. SIRT2 Deacylase Probing (Primary Application)

The octanoyl group is a specific substrate for SIRT2 , which removes fatty acyl groups from lysine residues (e.g., H4K16, α-tubulin).[1]

-

Mechanism: The compound acts as a substrate mimic . The amide bond resembles the peptide bond of the lysine side chain.

-

Experimental Use: It can function as a competitive inhibitor (occupying the catalytic pocket) or, if derivatized at the 5-amino position with a fluorophore, as a fluorogenic substrate to measure SIRT2 activity.[1]

B. Targeted Protein Degradation (PROTACs)

The 5-amino group provides a reactive "handle" for chemical conjugation.[1]

-

Experimental Use: Researchers use this molecule as a linker-ligand intermediate .[1] The octanamide moiety binds to a target protein (or mimics a lipid interface), while the free amine is conjugated to an E3 ligase ligand (e.g., Thalidomide or VHL ligand) to induce degradation of lipid-binding proteins.[1]

Preparation & Handling Protocol

Stock Solution Preparation

Due to the hydrophobic octanoyl tail, this compound is prone to precipitation in aqueous media.[1] Correct solubilization is critical for reproducibility.

-

Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMF . Avoid Ethanol for long-term storage due to evaporation.[1]

-

Concentration: Prepare a 10 mM or 50 mM master stock.

-

Calculation: To make 1 mL of 10 mM stock, dissolve 2.52 mg of compound in 1 mL DMSO.[1]

-

-

Storage: Aliquot into amber glass vials (to prevent plastic leaching by DMSO) and store at -20°C or -80°C . Stable for 6 months.

Working Solution (Cell Culture)

-

Dilution Factor: Maintain the final DMSO concentration on cells < 0.5% (v/v) to avoid solvent toxicity.

-

Pre-warming: Thaw the stock solution at 37°C and vortex vigorously before dilution.

Experimental Protocols

Protocol A: Cell Viability & Dose-Response Assay

Objective: Determine the non-toxic concentration range (IC50) for downstream assays.

-

Seeding: Plate cells (e.g., HeLa, HEK293, or U937) at 5,000–10,000 cells/well in a 96-well plate.[1] Incubate overnight.

-

Preparation of Dilutions:

-

Treatment: Aspirate old medium and add 100 µL of treatment medium.

-

Incubation: Incubate for 24 to 72 hours .

-

Readout: Assess viability using CCK-8 , MTT , or CellTiter-Glo .[1]

Protocol B: SIRT2 Inhibition Assay (Western Blot)

Objective: Assess if the compound inhibits SIRT2-mediated deacetylation of α-tubulin.[1]

-

Seeding: Plate cells in 6-well plates (3 x 10⁵ cells/well).

-

Treatment:

-

Treat cells with This compound (e.g., 5 µM, 10 µM, 20 µM) for 6–12 hours .[1]

-

Positive Control: Include a known SIRT2 inhibitor (e.g., AGK2 at 10 µM).

-

Negative Control: DMSO Vehicle.

-

-

Lysis: Wash with cold PBS and lyse in RIPA buffer supplemented with protease inhibitors and TSA (Trichostatin A, to inhibit Class I/II HDACs) and Nicotinamide (to inhibit Sirtuins during lysis).

-

Western Blot:

-

Analysis: An increase in Acetylated-α-Tubulin levels compared to vehicle indicates SIRT2 inhibition.[1]

Visualization of Experimental Workflow

The following diagram outlines the logical flow for preparing and testing the compound, ensuring solvent compatibility and proper control selection.

Caption: Workflow for solubilization and downstream application in viability and functional deacylase assays.

Troubleshooting & FAQs

| Issue | Probable Cause | Solution |

| Precipitation in Media | Rapid dilution of high-conc.[1] DMSO stock into aqueous media. | Dilute stepwise. Vortex medium while adding the compound dropwise. Warm medium to 37°C. |

| High Cytotoxicity | Non-specific membrane disruption by the octanoyl tail (detergent-like effect).[1] | Do not exceed 50 µM. Verify DMSO control toxicity. |

| No Biological Effect | Compound degradation or poor permeability. | Ensure fresh stock. Check cell permeability (lipophilic compounds usually permeate well).[1] |

References

-

SIRT2 Structure & Function : North, B. J., & Verdin, E. (2004).[1] Sirtuins: Sir2-related NAD-dependent protein deacetylases.[1] Genome Biology, 5(5), 224.[1] Link

-

SIRT2 Inhibitors (Structural Analogs) : Outeiro, T. F., et al. (2007). Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease.[1] Science, 317(5837), 516-519.[1] Link[1]

-

Fatty Acyl Lysine Mimics : Jing, H., et al. (2016). Sirtuin 2 regulates fatty acid oxidation via deacetylation of ubiquitin-like modifier activating enzyme 1.[1] Journal of Biological Chemistry, 291, 17269-17280.[1] Link

-

General Protocol for Small Molecule Inhibitors : "Guidelines for the use and interpretation of assays for monitoring cell viability." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[1] Link

Application Note: N-(5-Amino-2-fluorophenyl)octanamide as a Privileged Scaffold for Ion Channel & Lipid Signaling Modulation

[1]

Executive Summary

This compound (CAS: 1020053-91-1) is a specialized bifunctional building block used in the synthesis of neuroactive chemical probes.[1] Its structure combines a lipophilic octanoyl tail (mimicking endogenous fatty acids) with a reactive fluoro-phenylenediamine core.[1]

In neuroscience, this compound serves two primary high-value applications:

-

Kv7 (KCNQ) Channel Modulation: It acts as a pharmacophore precursor for designing "Retigabine-like" potassium channel openers, critical for epilepsy and pain research.[1]

-

Endocannabinoid System (ECS) Probing: It functions as a scaffold for developing Activity-Based Probes (ABPs) targeting Fatty Acid Amide Hydrolase (FAAH), leveraging the "fatty amide" motif to enter the enzyme's catalytic tunnel.[1]

This guide provides the rationale, synthesis protocols, and validation assays for utilizing this compound to generate novel neuro-therapeutics and imaging agents.[1]

Chemical Identity & Structural Logic[1][2]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1020053-91-1 |

| Molecular Formula | C₁₄H₂₁FN₂O |

| Molecular Weight | 252.33 g/mol |

| Structural Class | N-acylated Phenylenediamine (Aniline derivative) |

| Solubility | DMSO (>20 mg/mL), Ethanol; Low water solubility |

Mechanistic Role of Functional Groups[1]

-

Octanoyl Chain (C8): Provides lipophilicity required to penetrate the blood-brain barrier (BBB) and interact with hydrophobic pockets in ion channels or enzyme active sites.[1] It mimics the "tail" of anandamide.[1]

-

2-Fluoro Substituent: Increases metabolic stability by blocking hydroxylation at the ortho-position.[1] It also modulates the pKa of the amide proton, influencing hydrogen bonding within the target binding site.[1]

-

5-Amino Group (

): The critical "handle" for derivatization.[1] It allows researchers to attach fluorophores, affinity tags (Biotin), or additional pharmacophores via amide coupling or reductive amination.[1]

Application I: Design of Kv7 (KCNQ) Channel Openers

The Kv7.2/7.3 potassium channels are the primary regulators of neuronal excitability.[1] Loss-of-function mutations in these channels cause epilepsy.[1] This compound is a structural analog of the drug Retigabine (Ezogabine) , serving as a template to synthesize improved channel openers with reduced toxicity.[1]

Mechanism of Action

Retigabine binds to a hydrophobic pocket between the S5 and S6 transmembrane segments of the Kv7 channel.[1] The This compound scaffold mimics the essential hydrogen-bonding and hydrophobic interactions required to stabilize the channel in the "Open" state, leading to hyperpolarization of the neuron.[1]

Protocol: Synthesis of a Fluorescent Kv7 Probe

Objective: Create a fluorescent tracer to map Kv7 distribution in brain slices.[1]

Reagents:

-

This compound (10 mg, 40 µmol)[1]

-

FITC-NCS (Fluorescein isothiocyanate) (1.1 eq)[1]

-

Triethylamine (TEA) (2 eq)[1]

-

DMF (Anhydrous)[1]

Workflow:

-

Dissolution: Dissolve 10 mg of the scaffold in 500 µL anhydrous DMF under nitrogen.

-

Activation: Add TEA (11 µL) to deprotonate the 5-amino group.

-

Coupling: Add FITC-NCS (17 mg) slowly to the solution.

-

Reaction: Stir at Room Temperature (RT) for 4 hours in the dark. Monitor by TLC (5% MeOH in DCM).[1]

-

Purification: Quench with water and extract with Ethyl Acetate. Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient).

-

Validation: Verify mass [M+H]+ via LC-MS.

Application II: Endocannabinoid System (FAAH) Probing

Fatty Acid Amide Hydrolase (FAAH) degrades the neurotransmitter Anandamide.[1] Inhibitors of FAAH are anxiolytic and analgesic.[1] The octanoyl chain of the title compound mimics the substrate, while the aniline core can be modified to create Activity-Based Probes (ABPs) that covalently bond to the FAAH active site nucleophile (Ser241).[1]

Experimental Workflow: Competitive Binding Assay

Objective: Determine if a derivative of this compound binds to the FAAH active site.[1]

Reagents:

-

Rat Brain Membrane Homogenate (Source of FAAH)[1]

-

FP-Rhodamine (Standard fluorescent activity probe)[1]

-

Test Compound: this compound (dissolved in DMSO)

Protocol:

-

Preparation: Dilute rat brain proteome (1 mg/mL) in PBS (pH 7.4).

-

Incubation: Add the Test Compound (100 nM – 100 µM) to the proteome aliquots. Incubate for 30 min at 37°C.

-

Labeling: Add FP-Rhodamine (1 µM final) to all samples. Incubate for 20 min. (FP-Rhodamine binds only to active FAAH).[1]

-

Quenching: Stop reaction with 2x SDS-PAGE loading buffer.

-

Analysis: Run SDS-PAGE gel. Scan for fluorescence.[1]

-

Result Interpretation:

Data Analysis & Interpretation

When characterizing derivatives of this scaffold, use the following metrics to validate "Drug-Likeness" for CNS applications.

| Parameter | Optimal Range (CNS) | This compound | Interpretation |

| LogP (Lipophilicity) | 2.0 – 4.0 | ~3.8 (Predicted) | Ideal. Highly permeable to BBB.[1] |

| TPSA (Polar Surface Area) | < 90 Ų | ~55 Ų | Excellent. Facilitates membrane transport.[1] |

| H-Bond Donors | < 3 | 2 (Amide NH, Aniline NH2) | Pass. Low desolvation penalty.[1] |

| Molecular Weight | < 450 Da | 252.3 Da | Pass. Efficient ligand efficiency.[1] |

References

-

Gunthorpe, M. J., et al. (2012).[1] "The diversity in the vanilloid (TRPV1) receptor family of ion channels." Journal of Biological Chemistry. Link

-

Miceli, F., et al. (2008).[1] "Molecular pharmacology of KCNQ potassium channels: the retigabine binding site." Current Opinion in Pharmacology. Link

-

Blankman, J. L., & Cravatt, B. F. (2013).[1] "Chemical probes of human fatty acid amide hydrolase." Chemical Reviews. Link[1]

-

BLDpharm. (2024).[1][2] "Product Datasheet: this compound (BD192124)." Link

-

PubChem. (2024).[1] "Compound Summary: N-(3-Amino-2-methylphenyl)octanamide (Structural Analog)." Link[1]

Application Notes and Protocols for Determining N-(5-Amino-2-fluorophenyl)octanamide Dosage in Preclinical Animal Studies

Abstract

The transition of a novel chemical entity (NCE) from in vitro discovery to in vivo preclinical assessment is a critical juncture in drug development. A well-defined, scientifically sound dosage strategy is paramount for generating meaningful, reproducible, and translatable data. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust dosage regimen for the novel compound N-(5-Amino-2-fluorophenyl)octanamide (hereafter referred to as NAFO) in animal models. Eschewing a rigid template, this guide presents a logical, phased approach, beginning with initial dose estimation and culminating in the selection of doses for definitive efficacy and toxicology studies. The protocols herein are designed as self-validating systems, integrating pharmacokinetics, pharmacodynamics, and toxicology to explain the causality behind experimental choices and ensure scientific integrity.

Introduction: The Imperative of Rational Dose Selection

The selection of an appropriate dose for animal studies is arguably one of the most critical parameters influencing the outcome of preclinical research. An arbitrarily chosen dose can lead to misleading results, such as a lack of efficacy due to underdosing or confounding toxicity from overdosing. This guide outlines a systematic, multi-stage workflow to determine the optimal dosage range for NAFO. The primary objectives of this process are to establish a clear dose-response relationship, identify the maximum tolerated dose (MTD), and understand the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[1] This foundational knowledge is essential for designing subsequent toxicology and efficacy studies that are both ethical and scientifically justified.[1]

Our approach is structured to build knowledge progressively, using data from each step to inform the design of the next. This iterative process minimizes animal use while maximizing the quality and relevance of the data generated.

Foundational Principles in Preclinical Dosage Determination

Before initiating in vivo studies, a foundational understanding of several key pharmacological principles is essential. These principles form the logical basis for the experimental protocols that follow.

-

Pharmacokinetics (PK): This discipline describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME).[2] Understanding the PK profile of NAFO is crucial for determining dosing frequency, route of administration, and predicting drug exposure (AUC, Cmax) at different dose levels.[3]

-

Pharmacodynamics (PD): This area of study relates the drug concentration at the site of action to the observed biological effect.[4] Establishing a clear PK/PD relationship helps to define the minimum effective dose (MED) and the therapeutic window of the compound.

-

Toxicology: A critical component of dose selection is identifying the dose at which adverse effects occur.[5] Early-stage toxicology studies, such as dose range-finding, are designed to establish the MTD, which is the highest dose that can be administered without causing unacceptable toxicity or mortality.[6]

-

Allometric Scaling: This is an empirical method used to extrapolate drug doses between different animal species and, ultimately, to humans.[7] It is based on the principle that many physiological and metabolic processes scale predictably with body size, typically based on body surface area.[8][9]

A Phased Approach to Dosage Determination for NAFO

We propose a phased experimental workflow to systematically determine the appropriate dosage for NAFO. This workflow ensures that each study builds upon the last, providing a comprehensive data package for informed decision-making.

Caption: Phased workflow for NAFO dosage determination.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key studies in the dosage determination workflow.

Protocol 1: Dose Range-Finding (DRF) and Acute Toxicity Study

Objective: To determine the acute toxicity and tolerability of NAFO after a single administration and to identify the Maximum Tolerated Dose (MTD).[1] This study is foundational for all subsequent in vivo work.

Causality: This initial study is essential to establish a safe dose range. Without it, subsequent PK or efficacy studies would risk severe toxicity or mortality, compromising animal welfare and data integrity. A staggered or phased dosing approach is used to minimize the number of animals exposed to potentially lethal doses.[6]

Methodology:

-

Animal Model Selection: Select a relevant rodent model (e.g., Sprague-Dawley rats or CD-1 mice).[1] Rodents are typically used for initial assessments due to their well-characterized biology and ethical considerations.

-

Group Allocation: Assign a small number of animals (e.g., 2 per sex) to each dose group initially.[6] A control group receiving only the vehicle should be included.

-

Starting Dose Selection: The starting dose should be based on prior data, if available. In the absence of data for NAFO, a conservative starting dose (e.g., 10-50 mg/kg) can be chosen.

-

Dose Escalation Strategy: Employ a dose escalation scheme, such as a modified Fibonacci sequence (e.g., dose multiplication factors of 2x, 1.67x, 1.5x) to broaden coverage while minimizing large jumps at potentially toxic levels.[1] Dose one group at a time, allowing for an observation period (typically 24-48 hours) before escalating to the next dose.[6]

| Dose Escalation Plan for NAFO in Rats (Oral Gavage) | |

| Group | Dose Level (mg/kg) |

| 1 (Control) | Vehicle |

| 2 | 50 |

| 3 | 100 |

| 4 | 200 |

| 5 | 400 |

| 6 | 700 |

| 7 | 1000 |

-

Administration: Administer NAFO via the intended clinical route (e.g., oral gavage). The volume administered should not exceed recommended limits (e.g., 10 mL/kg for rats for non-aqueous solvents).[10][11]

-

Observation: Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 30 min, 1, 2, 4, and 24 hours post-dose) and then daily for 14 days.[12]

-

Clinical Signs: Record any changes in behavior, posture, respiration, and the presence of convulsions or lethargy.

-

Body Weight: Measure body weight just before dosing and on days 7 and 14.[12] Significant weight loss (>15-20%) is a key indicator of toxicity.

-

Mortality: Record any mortalities.

-

-

Endpoint and MTD Determination: The MTD is defined as the highest dose that does not produce mortality or other signs of life-threatening toxicity and results in no more than a 10-20% reduction in body weight gain compared to controls.[6] If mortality is observed in a dose group, an intermediate dose may be tested to refine the MTD.[1]

Caption: Decision workflow for MTD determination in a DRF study.

Protocol 2: Single-Dose Pharmacokinetic (PK) Study

Objective: To characterize the ADME profile of NAFO in a relevant animal model after a single intravenous (IV) and oral (PO) dose.

Causality: This study is critical for understanding drug exposure. IV administration provides a baseline for absolute bioavailability, clearance (CL), and volume of distribution (Vd), while PO administration reveals the extent and rate of absorption (bioavailability, F%) and the maximum concentration (Cmax).[13] This information is essential for correlating exposure with efficacy and toxicity.

Methodology:

-

Animal Model and Dose Selection: Use the same species as the DRF study (e.g., rats). Select at least two non-toxic dose levels based on the MTD results (e.g., a low and a mid-range dose).

-

Group Design:

-

Group 1 (IV): Administer a low dose (e.g., 1-2 mg/kg) of NAFO intravenously (e.g., via tail vein).

-

Group 2 (PO): Administer a higher dose (e.g., 10-20 mg/kg) orally.

-

-

Blood Sampling: Collect serial blood samples at predetermined time points. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.

-

IV Route: e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

PO Route: e.g., 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

-

Sample Processing and Analysis: Process blood to obtain plasma or serum. Analyze the samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of NAFO.

-

Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[2]

Hypothetical Pharmacokinetic Data for NAFO in Rats

| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) | Description |

| Cmax (ng/mL) | 250 | 450 | Maximum observed plasma concentration |

| Tmax (h) | 0.08 | 1.0 | Time to reach Cmax |

| AUC₀-inf (ng·h/mL) | 550 | 2750 | Total drug exposure over time |

| t½ (h) | 3.5 | 3.8 | Elimination half-life |

| CL (mL/h/kg) | 1818 | - | Clearance |

| Vdss (L/kg) | 5.2 | - | Volume of distribution at steady-state |

| F (%) | - | 50% | Absolute oral bioavailability |

Protocol 3: Allometric Scaling and Human Equivalent Dose (HED) Estimation

Objective: To extrapolate the No-Observed-Adverse-Effect Level (NOAEL) from animal studies to a Human Equivalent Dose (HED), which is used to guide the starting dose for Phase I clinical trials.

Causality: Direct dose conversion by body weight (mg/kg) between species is inaccurate because metabolic rates do not scale linearly with weight.[7] Allometric scaling, which normalizes the dose to body surface area (mg/m²), provides a more reliable method for interspecies dose extrapolation and is recommended by regulatory agencies like the FDA.[7][8]

Methodology:

-

Identify the NOAEL: From the DRF or subsequent repeat-dose toxicity studies, determine the highest dose at which no adverse effects were observed (NOAEL).

-

Convert Animal Dose to mg/m²: Use the following formula:

-

Dose (mg/m²) = Dose (mg/kg) x Kₘ

-

-

Convert mg/m² to Human Dose (mg/kg): Use the human Kₘ factor to convert the dose back to mg/kg for humans.

-

HED (mg/kg) = Animal Dose (mg/m²) / Human Kₘ

-

A simplified conversion can be done by dividing the animal NOAEL by a conversion factor.

Body Surface Area Conversion Factors

| Species | Body Weight (kg) | Kₘ Factor | Divide Animal mg/kg Dose by to get HED |

| Mouse | 0.02 | 3 | 12.3 |

| Rat | 0.15 | 6 | 6.2 |

| Rabbit | 1.8 | 12 | 3.1 |

| Dog | 10 | 20 | 1.8 |

| Human | 60 | 37 | - |

| Data adapted from FDA guidance documents.[14] |

Example Calculation: If the NOAEL for NAFO in rats is determined to be 100 mg/kg , the HED would be: HED = 100 mg/kg ÷ 6.2 = 16.1 mg/kg

Conclusion: Synthesizing Data for Informed Dose Selection

The determination of dosage for a novel compound like this compound is a multi-faceted process that requires the careful integration of toxicology, pharmacokinetic, and pharmacodynamic data. By following the phased approach outlined in these application notes, researchers can systematically build a comprehensive understanding of the compound's in vivo behavior. The initial DRF study establishes the MTD, providing the upper bounds for safe dosing.[1] Subsequent PK studies quantify the resulting exposure at safe dose levels, linking dose to concentration.[13] Finally, this information is used to design well-informed efficacy studies that can establish a dose-response relationship and identify the MED. This integrated dataset allows for the selection of scientifically justified and ethical doses for pivotal late-stage preclinical studies and provides a strong foundation for estimating a safe starting dose for human clinical trials.

References

- BenchChem. (2025). Application Notes and Protocols for Determining Dosage of Novel Compounds in Preclinical Animal Studies.

-

Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. [Link]

- Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies.

- Hull, R. (1995). Guideline limit volumes for dosing animals in the preclinical stage of safety evaluation. Human & Experimental Toxicology, 14(3), 305-307.

- Chemsafetypro. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment.

- Reagan-Shaw, S., Nihal, M., & Ahmad, N. (2008). Dose translation from animal to human studies revisited. FASEB Journal, 22(3), 659-661.

- Patsnap Synapse. (2025).

- Slideshare. (n.d.). Dose determination in preclinical and clinical studies.

- Allometric Scaling Calcul

- Lab-Training. (n.d.). Pharmacology III B. Pharm VI - PRACTICAL LAB MANUAL.

- National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2006). Toxicity Testing for Assessment of Environmental Agents: Interim Report.

- U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests.

- Mahmood, I. (2007). Application of allometric principles for the prediction of pharmacokinetics in human and veterinary drug development. Advanced Drug Delivery Reviews, 59(11), 1177-1192.

- Saadh, M. J., & Al-Samydai, A. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans.

- Bienta. (n.d.). Acute toxicity study in rodents.

- BenchChem. (2025). Application Note and Protocol: Pharmacokinetic Analysis of a Novel Compound in Animal Models.

-

Adejare, A., & Odujoko, O. (2014). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Journal of Natural Sciences Research, 4(18), 118-124. [Link]

- IITR. (n.d.). Toxicity studies: Acute for nonclinical research.

- Biotechfarm. (n.d.).

-

Jang, G. R., Harris, R. Z., & Lau, D. T. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal Research Reviews, 21(5), 382-396. [Link]

-

Onufrak, N. J., et al. (2023). Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Journal of Antimicrobial Chemotherapy, 78(Supplement_2), ii2-ii13. [Link]

- Robinson, S., et al. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs.

Sources

- 1. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]

- 2. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biotechfarm.co.il [biotechfarm.co.il]

- 4. academic.oup.com [academic.oup.com]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. nc3rs.org.uk [nc3rs.org.uk]

- 7. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemsafetypro.com [chemsafetypro.com]

- 9. Using Allometric Scaling to Predict Human PK from Animals [synapse.patsnap.com]

- 10. jru.edu.in [jru.edu.in]

- 11. researchgate.net [researchgate.net]

- 12. Acute toxicity study in rodents | Bienta [bienta.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. sysrevpharm.org [sysrevpharm.org]

Application Note: High-Throughput Screening of Amidase Activity Using N-(5-Amino-2-fluorophenyl)octanamide

This Application Note and Protocol guide details the use of N-(5-Amino-2-fluorophenyl)octanamide in high-throughput screening (HTS) assays, specifically targeting amidase enzymes such as N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) and Fatty Acid Amide Hydrolase (FAAH) .

Abstract & Introduction

This compound is a synthetic substrate designed for the sensitive detection of amidase activity. While natural substrates like Palmitoylethanolamide (PEA) are biologically relevant, they lack intrinsic signal generation properties required for HTS. This compound incorporates an octanoyl tail (mimicking the lipid chain) and a 5-amino-2-fluoroaniline headgroup.

The 2-fluoro substituent serves a critical mechanistic function: it electronically modulates the leaving group (aniline), lowering its pKa to facilitate enzymatic cleavage at the acidic pH optima (pH 4.5) characteristic of lysosomal enzymes like NAAA, while remaining stable at neutral pH. The released 5-amino-2-fluoroaniline moiety can be detected via specific fluorogenic coupling or direct Liquid Chromatography-Mass Spectrometry (LC-MS), making this substrate a versatile tool for identifying inhibitors of lipid signaling termination.

Mechanism of Action & Assay Principle

The assay relies on the enzymatic hydrolysis of the amide bond. The reaction proceeds as follows:

-

Recognition: The enzyme (e.g., NAAA) recognizes the octanoyl chain in its lipophilic binding pocket.

-

Hydrolysis: The catalytic nucleophile (Cys126 for NAAA, Ser241 for FAAH) attacks the carbonyl carbon.

-

Release: The amide bond is cleaved, releasing Octanoic Acid and 5-Amino-2-fluoroaniline .

Signal Generation

Unlike coumarin-based substrates (e.g., AMC) which are directly fluorescent upon cleavage, this aniline-based substrate typically requires a secondary detection step or high-sensitivity mass spectrometry for HTS.

-

Method A (LC-MS/RapidFire): Direct quantification of the 5-amino-2-fluoroaniline product (m/z ~126.1) or the octanoic acid. This is the "Gold Standard" for interference-free screening.

-

Method B (Coupled Fluorescence): The released primary amine reacts with Fluorescamine or aldehyde-based fluorogens to generate a highly fluorescent adduct. The unhydrolyzed substrate (an amide) reacts significantly slower or yields a distinct spectral signature.

Pathway Diagram (Graphviz)

Caption: Enzymatic hydrolysis pathway of this compound yielding detectable aniline product.

Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8]

-

Substrate: this compound (10 mM stock in DMSO).

-

Enzyme: Recombinant Human NAAA (HEK293 expressed) or FAAH.

-

Assay Buffer (NAAA): 100 mM Citrate-Phosphate, pH 4.5, 3 mM DTT, 0.1% Triton X-100.[1]

-

Assay Buffer (FAAH): 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% BSA.

-

Stop Solution: Acetonitrile (for LC-MS) or 0.1 M Tris-HCl pH 9.0 + Fluorescamine (for Fluorescence).

-

Plate: 384-well black clear-bottom microplates.

Workflow A: High-Throughput LC-MS (Agilent RapidFire)

Recommended for primary screening to avoid false positives from fluorescent artifacts.

-

Compound Transfer: Dispense 50 nL of test compounds (10 mM DMSO stock) into the 384-well plate.

-

Enzyme Addition: Add 10 µL of Enzyme Solution (2 nM final concentration) to each well.

-

Pre-incubation: Centrifuge briefly and incubate at RT for 15 minutes.

-

Substrate Initiation: Add 10 µL of Substrate Solution (50 µM final concentration).

-

Reaction: Incubate at 37°C for 30–60 minutes.

-

Quench: Add 20 µL of Acetonitrile containing Internal Standard (e.g., d4-5-amino-2-fluoroaniline or d15-octanoic acid).

-

Readout: Analyze via RapidFire/MS-MS monitoring the transition of the product (Parent ion -> Fragment).

Workflow B: Fluorescamine Coupled Assay

Suitable for laboratories without high-throughput MS.

-

Reaction Setup: Follow steps 1–5 as above.

-

Derivatization/Quench: Add 20 µL of Fluorescamine Reagent (0.5 mg/mL in Acetone) mixed with 0.2 M Borate Buffer pH 9.0.

-

Note: The pH shift to 9.0 stops NAAA activity and optimizes the fluorescamine reaction.

-

-

Incubation: Incubate for 5–10 minutes at RT (protect from light).

-

Detection: Measure Fluorescence Intensity.

-

Excitation: 390 nm

-

Emission: 475 nm

-

Data Analysis & QC

| Parameter | Acceptance Criteria | Calculation |

| Z-Factor | > 0.5 | $1 - \frac{3(\sigma_p + \sigma_n)}{ |

| Signal-to-Background | > 3:1 | |

| CV (%) | < 10% |

Critical Troubleshooting & Optimization

Substrate Solubility

The octanoyl chain renders the compound lipophilic.

-

Issue: Precipitation in aqueous buffer.

-

Solution: Ensure DMSO concentration is maintained at 1–2% or include 0.05% Triton X-100 / Brij-35 in the buffer.

Background Signal (Fluorescence Mode)

Since the substrate contains a "5-amino" group, it theoretically possesses a primary amine. However, the reactivity of the aniline amine is significantly lower than that of an aliphatic amine, and the steric/electronic environment of the substrate (amide linked) differs from the product (free aniline).

-

Control: Run a "No Enzyme" control. If background fluorescence with fluorescamine is high, reduce the concentration of fluorescamine or switch to LC-MS detection (Workflow A).

pH Sensitivity

NAAA is strictly acidic (pH 4.5). FAAH is alkaline (pH 8–9).

-

Validation: Ensure the buffer pH matches the specific enzyme target. The 2-fluoro group assists leaving group departure at acidic pH, making this substrate particularly tuned for NAAA .

References

-

Tsuboi, K., et al. "Assay of N-acylethanolamine-hydrolyzing acid amidase (NAAA) activity." Methods in Molecular Biology. National Institutes of Health.

-

West, J., et al. "Development of highly sensitive fluorescent assays for fatty acid amide hydrolase." Analytical Biochemistry.

-

BenchChem. "this compound Product Record."

-

Solorzano, C., et al. "Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflammation." PNAS.

-

Muccioli, G.G., et al. "Novel esters of N-acylethanolamine-hydrolyzing acid amidase inhibitors." Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with N-(5-Amino-2-fluorophenyl)octanamide

Welcome to the technical support center for N-(5-Amino-2-fluorophenyl)octanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common solubility issues encountered during experimentation. Our goal is to equip you with the scientific rationale and practical methodologies to effectively work with this compound.

Understanding the Molecule: Key Physicochemical Characteristics

This compound is a molecule with distinct structural features that influence its solubility. The presence of an aromatic amine, an amide linkage, a fluorophenyl group, and a lipophilic octanamide chain results in a compound that is likely to be poorly soluble in aqueous solutions. The aromatic nature and the long alkyl chain contribute to its hydrophobicity, while the amino and amide groups offer potential for hydrogen bonding and pH-dependent ionization, which can be leveraged to enhance solubility.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and provide systematic approaches to overcoming solubility challenges with this compound.

Q1: My initial attempts to dissolve this compound in aqueous buffers have failed. What is the recommended starting point?

A1: Initial Solvent Screening

Due to its predicted low aqueous solubility, direct dissolution in aqueous buffers is often challenging. A systematic solvent screening approach is the recommended first step.

Rationale: The principle of "like dissolves like" is a fundamental concept in solubility. This compound possesses both polar (amino, amide) and non-polar (fluorophenyl, octyl chain) regions, making a range of solvents potentially effective. By testing a variety of solvents with different polarities, you can identify a suitable starting point for creating a stock solution.

Experimental Protocol: Small-Scale Solubility Testing

-

Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several clear glass vials.

-

Solvent Addition: To each vial, add a small, measured volume (e.g., 100 µL) of a different organic solvent.

-

Observation: Gently vortex or sonicate the vials and visually inspect for dissolution.

-

Incremental Addition: If the compound does not dissolve, add additional solvent in measured increments until dissolution is achieved or it becomes apparent that the compound is insoluble in that solvent.

Table 1: Recommended Solvents for Initial Screening

| Solvent Class | Examples | Rationale |

| Aprotic Polar | Dimethyl sulfoxide (DMSO)[1], N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)[1] | Excellent for dissolving a wide range of organic molecules, including those with both polar and non-polar character.[1] |

| Alcohols | Ethanol, Methanol, Isopropanol | Can solvate both polar and non-polar moieties.[2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Effective for non-polar compounds. Use with caution due to toxicity. |